molecular formula C17H21N7O2S B4505713 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4505713
M. Wt: 387.5 g/mol
InChI Key: YBQDXTUTESDJPJ-UHFFFAOYSA-N
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Description

1.1 Chemical Identity and Structural Features
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS RN: 1219558-67-4) is a heterocyclic hybrid molecule featuring three distinct pharmacophores:

  • A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 3,5-dimethylpyrazole moiety.
  • An acetamide linker bridging the pyridazinone and a 1,3,4-thiadiazole ring.
  • A (2Z)-5-(2-methylpropyl) substituent on the thiadiazole nitrogen .

Its molecular formula is C₂₁H₂₅N₇O₂S, with an average molecular mass of 439.54 g/mol. The structural complexity arises from the interplay of electron-rich (pyrazole) and electron-deficient (pyridazinone, thiadiazole) heterocycles, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-10(2)7-15-19-20-17(27-15)18-14(25)9-23-16(26)6-5-13(22-23)24-12(4)8-11(3)21-24/h5-6,8,10H,7,9H2,1-4H3,(H,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQDXTUTESDJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone Derivatives

Pyridazinone derivatives are widely studied for their diverse bioactivities. The target compound shares structural similarities with 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h from ), which are synthesized via nucleophilic substitution at position 2 of the pyridazinone ring. Key differences include:

  • Substituent Position: The target compound is substituted at position 3 of the pyridazinone, whereas derivatives like 3a–3h are modified at position 2.
Feature Target Compound 5-Chloro-6-phenylpyridazinones (3a–3h)
Substituent Position Position 3 Position 2
Key Groups 3,5-Dimethylpyrazole Chloro, phenyl
Synthetic Method Not reported in evidence K₂CO₃-mediated alkylation in acetone

Pyrazole-Containing Analogues

Pyrazole rings are common in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity. describes pyrazole-triazole hybrids (e.g., compound 8) synthesized via cyclocondensation.

Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety in the target compound is structurally analogous to derivatives in , such as P-0042, which features a pyridazinone-pyrrolidine-thiadiazole architecture. Key distinctions include:

  • Substituents : The target compound’s thiadiazole carries a (2Z)-5-(2-methylpropyl) group, whereas P-0042 has a cyclopropylacetamide. The bulky isobutyl group may influence lipophilicity (logP) and membrane permeability .

Spectroscopic Characterization

While NMR data for the target compound are unavailable, highlights the use of ¹H-NMR and ¹³C-NMR to resolve pyridazinone and glycoside structures. For the target compound, diagnostic signals would include:

  • Pyridazinone carbonyl (δ ~160–170 ppm in ¹³C-NMR).
  • Thiadiazole C=N (δ ~150–155 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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